ADME Improvement over Quinoline ALK5 Inhibitors
In a scaffold morphing study, a series of 7-substituted-pyrazolo[4,3-b]pyridine analogs were designed as ALK5 inhibitors. The study directly compared the new pyrazolo[4,3-b]pyridine series to a preceding quinoline-based series. The transformation into the pyrazolo[4,3-b]pyridine scaffold specifically addressed the high in vitro clearance limitations of the quinoline analogs, resulting in compounds with improved ADME properties [1].
| Evidence Dimension | In vitro metabolic stability |
|---|---|
| Target Compound Data | Pyrazolo[4,3-b]pyridine series: Demonstrated improved ADME properties (reduced in vitro clearance) [1]. |
| Comparator Or Baseline | Quinoline-based ALK5 inhibitor series: High in vitro clearance in rat and human microsomes [1]. |
| Quantified Difference | Improvement in ADME properties (no numerical value provided for clearance reduction, but qualitative improvement is clearly stated). |
| Conditions | In vitro microsomal stability assays (rat and human liver microsomes). |
Why This Matters
For procurement in drug discovery, this demonstrates that the pyrazolo[4,3-b]pyridine scaffold offers a tangible advantage in optimizing a critical drug development parameter, metabolic stability, which its quinoline predecessors lacked.
- [1] Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., Hixon, M. S., & Dougan, D. R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1961. View Source
